Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group at the 4-position, a formyl group at the 6-position, and a carboxylate ester group at the 2-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a pyridine derivative, followed by formylation and esterification reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or copper complexes to facilitate the trifluoromethylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of reagents to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Organolithium reagents in anhydrous solvents.
Major Products Formed
Oxidation: Methyl 6-carboxy-4-(trifluoromethyl)pyridine-2-carboxylate.
Reduction: Methyl 6-hydroxymethyl-4-(trifluoromethyl)pyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of a formyl group.
4-(Trifluoromethyl)pyridine: Lacks the formyl and carboxylate groups, making it less versatile in chemical reactions.
Uniqueness
Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The trifluoromethyl group enhances its chemical stability and lipophilicity, while the formyl and carboxylate groups offer multiple sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C9H6F3NO3 |
---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6F3NO3/c1-16-8(15)7-3-5(9(10,11)12)2-6(4-14)13-7/h2-4H,1H3 |
InChI Key |
CVUBIUBVNDXIGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.